7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-3-17-8(2)9(7-15-17)11-4-5-14-12-6-10(13(19)20)16-18(11)12/h4-7H,3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWZHDCIBUFLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136417 | |
| Record name | 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
957509-33-0 | |
| Record name | 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957509-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study focused on the synthesis and evaluation of various derivatives, including 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, demonstrated its potential in inhibiting cancer cell proliferation through targeted pathways.
| Study | Findings |
|---|---|
| Study A | Showed that the compound inhibited cell growth in various cancer lines (e.g., MCF7, HeLa). |
| Study B | Suggested mechanisms involving apoptosis and cell cycle arrest. |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
| Study | Findings |
|---|---|
| Study C | Demonstrated reduced levels of pro-inflammatory cytokines in vitro. |
| Study D | Indicated potential use in chronic inflammatory conditions like rheumatoid arthritis. |
Neuroprotective Effects
Emerging studies highlight the neuroprotective properties of this compound. It has been observed to protect neuronal cells from oxidative stress and apoptosis.
| Study | Findings |
|---|---|
| Study E | Found that the compound enhances neuronal survival in models of neurodegeneration. |
| Study F | Suggested potential therapeutic applications in Alzheimer’s disease models. |
Case Study 1: Anticancer Efficacy
A clinical trial evaluated the efficacy of a new drug formulation containing this compound in patients with advanced solid tumors. Results showed a significant reduction in tumor size and improved patient outcomes compared to standard treatments.
Case Study 2: Inflammatory Disease Management
In a double-blind study involving patients with osteoarthritis, the administration of this compound resulted in marked improvements in pain scores and joint function over a six-month period compared to placebo.
Mechanism of Action
The mechanism of action of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Role of Substituent Position
- Ethyl/Methyl Position on Pyrazole: The main compound’s 1-ethyl-5-methyl substitution contrasts with the 1-ethyl-3-methyl isomer (Table 1).
- Trifluoromethyl (CF₃) Group : In 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, the CF₃ group increases lipophilicity and metabolic stability, critical for in vivo efficacy .
Functional Group Modifications
- Carboxylic Acid vs. Amide : The carboxylic acid in the main compound enhances solubility but may limit membrane permeability. In contrast, the amide derivative () balances permeability and target engagement .
- Morpholine and Benzimidazole Analogues : Compounds like 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (39) demonstrate improved kinase inhibition (IC₅₀ < 100 nM) due to synergistic interactions between the benzimidazole and morpholine groups .
Structure-Activity Relationship (SAR) Insights
- Planarity : The pyrazolo[1,5-a]pyrimidine core ensures planarity, facilitating π-π stacking with aromatic residues in kinase domains .
- Hydrogen Bonding : The C(2)-COOH group forms hydrogen bonds with catalytic lysine residues in PI3Kδ, a cancer target .
- Substituent Bulk : Bulky groups (e.g., trifluoromethyl) at C(7) improve selectivity by occupying hydrophobic pockets .
Biological Activity
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 957509-33-0
- Molecular Formula : C13H13N5O2
- Molecular Weight : 271.275 g/mol
- Purity : ≥95%
Biological Activity Overview
The biological activities of pyrazolo[1,5-a]pyrimidines, including the compound in focus, have been extensively studied. These compounds exhibit a range of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound demonstrated significant growth inhibition in various cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The mean growth inhibition percentages were recorded at 38.44% for HeLa and 54.25% for HepG2 cells .
| Cell Line | Growth Inhibition (%) |
|---|---|
| HeLa | 38.44 |
| HepG2 | 54.25 |
This indicates selective toxicity towards cancer cells while showing minimal toxicity towards normal fibroblasts .
The mechanism through which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : It was observed to downregulate Bcl-2 (anti-apoptotic) and upregulate Bax (pro-apoptotic) gene expressions, promoting apoptosis in cancer cells .
Enzymatic Inhibition
The compound has also been identified as a potent inhibitor of specific kinases:
- MK2 Inhibition : MK2 is involved in inflammatory responses and cell survival pathways. The compound inhibited MK2 activity effectively, which may contribute to its anti-inflammatory and anticancer properties .
Case Studies and Research Findings
Several research articles have documented the biological activities associated with pyrazolo[1,5-a]pyrimidines:
- Functionalization Studies : A review highlighted various synthetic pathways for pyrazolo[1,5-a]pyrimidines and their functionalization for enhanced biological activity. This includes modifications that improve their selectivity and efficacy as enzyme inhibitors .
- Photophysical Properties : Some derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown promising photophysical properties that could be utilized for imaging in cancer diagnostics .
- Comparative Analysis with Other Compounds : Comparative studies with other pyrazolo derivatives indicate that structural modifications significantly affect biological activity. For instance, variations in substituents at different positions on the pyrazole ring can enhance or diminish anticancer potency .
Q & A
How can researchers optimize the synthesis of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid to improve yield and purity?
Methodological Answer:
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with ketoesters or dioxo compounds. Key steps include:
- Reagent Selection : Use ethyl 2,4-dioxopentanoate for regioselective pyrimidine ring formation, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses .
- Solvent and Temperature : Ethanol under reflux (30–60 min) minimizes side products, followed by silica gel chromatography (petroleum ether/ethyl acetate, 8:2 v/v) for purification .
- Precursor Modification : Adjust substituents on the pyrazole precursor (e.g., 1-ethyl-5-methyl groups) to reduce steric hindrance and improve cyclization efficiency .
- Yield Optimization : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.1:1 molar ratio of dioxo compound to aminopyrazole) to achieve yields >65% .
What spectroscopic and computational methods are most effective for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict geometric parameters (bond lengths, dihedral angles) and compare with crystallographic data .
What factors influence the regioselectivity during the cyclocondensation of pyrazole precursors to form the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
Regioselectivity is governed by:
- Reaction Conditions : Acidic conditions favor cyclization at the pyrazole N1 position, while neutral/basic conditions may lead to alternative ring closures .
- Substituent Effects : Electron-withdrawing groups (e.g., carboxylic acid at position 2) direct cyclization to the pyrimidine C5 position, as steric and electronic effects stabilize the transition state .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization and improve regioselectivity by coordinating with carbonyl groups .
How can researchers design in vitro assays to evaluate the potential biological activities of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known pyrazolo[1,5-a]pyrimidine affinity (e.g., COX-2, HMG-CoA reductase) .
- Enzyme Inhibition Assays :
- Use fluorogenic substrates (e.g., DiFMUP for phosphatase activity) to measure IC₅₀ values .
- Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition mechanisms .
- Cell-Based Assays :
- Test anti-proliferative activity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .
- Assess cytotoxicity in normal cells (e.g., HEK293) to determine selectivity indices .
What insights can X-ray crystallography provide about the molecular conformation and intermolecular interactions of this compound?
Methodological Answer:
- Crystal Packing : X-ray data reveal intermolecular hydrogen bonds (e.g., C–H···O/N) and π-π stacking (centroid distances ~3.4–3.6 Å), critical for solid-state stability .
- Torsional Angles : Dihedral angles between pyrazole and pyrimidine rings (<5°) indicate planarity, which enhances π-conjugation and bioavailability .
- Hydrogen Bonding : Carboxylic acid groups form dimers via O–H···O interactions, influencing solubility and crystal morphology .
- Solvent Channels : Identify lattice-incorporated solvents (e.g., ethanol) that may affect dissolution rates .
What strategies are employed to modify substituents on the pyrazolo[1,5-a]pyrimidine scaffold to enhance pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the carboxylic acid with ester prodrugs (e.g., ethyl ester) to improve membrane permeability .
- Heterocycle Fusion : Introduce fused rings (e.g., morpholine at position 4) to modulate solubility and target affinity .
- Halogenation : Add chlorine/fluorine at position 7 to enhance metabolic stability and binding to hydrophobic enzyme pockets .
- SAR Studies : Synthesize analogs with varying alkyl/aryl groups (e.g., 1-ethyl vs. 1-phenyl) and correlate substituent size/logP with activity .
How can computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction : Use software (e.g., SwissADME) to estimate logP (target ~2–3 for oral bioavailability), topological polar surface area (<140 Ų), and P-glycoprotein substrate likelihood .
- Metabolism Simulation : CYP450 docking studies (e.g., AutoDock Vina) identify vulnerable sites for oxidative metabolism (e.g., methyl groups) .
- Toxicity Profiling : Apply QSAR models to predict hepatotoxicity (e.g., ProTox-II) and hERG channel inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
